REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:46])[NH:7][CH:8]1[C:26](=[O:27])[N:25]2[CH:21]([CH2:22][CH:23]([O:28][Si](C(C)(C)C)(C)C)[CH2:24]2)[C:20](=[O:36])[NH:19][C:18]2([C:37]([NH:39][S:40]([CH:43]3[CH2:45][CH2:44]3)(=[O:42])=[O:41])=[O:38])[CH:16]([CH2:17]2)[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:1]([O:5][C:6](=[O:46])[NH:7][CH:8]1[C:26](=[O:27])[N:25]2[CH:21]([CH2:22][CH:23]([OH:28])[CH2:24]2)[C:20](=[O:36])[NH:19][C:18]2([C:37]([NH:39][S:40]([CH:43]3[CH2:45][CH2:44]3)(=[O:41])=[O:42])=[O:38])[CH:16]([CH2:17]2)[CH:15]=[CH:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
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[18-(tert-butyl-dimethylsilanyloxy)-4-cyclopropanesulfonylaminocarbonyl-2,15-dioxo-3,16-diaza-tricyclo[14.3.0.04,6]nonadec-7-en-14-yl]-carbamic acid tert-butyl ester
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Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1CCCCCC=CC2CC2(NC(C2CC(CN2C1=O)O[Si](C)(C)C(C)(C)C)=O)C(=O)NS(=O)(=O)C1CC1)=O
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
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150 mg
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Type
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reactant
|
Smiles
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[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at rt for 18 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the THF was removed by rotary evaporation
|
Type
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CUSTOM
|
Details
|
The residue was partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
|
Details
|
It was then purified
|
Type
|
CUSTOM
|
Details
|
by triturating with hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1CCCCCC=CC2CC2(NC(C2CC(CN2C1=O)O)=O)C(=O)NS(=O)(=O)C1CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |